Cas no 77211-52-0 (3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one)

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a unique heterocyclic structure combining oxa- and diaza-functionalized rings. Its rigid spiro[4.5]decane scaffold enhances conformational stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The propyl substitution at the 3-position offers tunable lipophilicity, while the lactam (2-one) moiety provides a versatile handle for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules targeting central nervous system (CNS) receptors or enzyme inhibitors due to its balanced polarity and structural diversity. Its well-defined stereochemistry and synthetic accessibility further contribute to its utility in lead optimization.
3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one structure
77211-52-0 structure
商品名:3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
CAS番号:77211-52-0
MF:C10H18N2O2
メガワット:198.262122631073
CID:5717788
PubChem ID:20286470

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one 化学的及び物理的性質

名前と識別子

    • 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
    • 77211-52-0
    • EN300-1154669
    • SCHEMBL3224637
    • 3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
    • インチ: 1S/C10H18N2O2/c1-2-7-12-8-10(14-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3
    • InChIKey: HDFJLHJSPLOYKS-UHFFFAOYSA-N
    • ほほえんだ: O1C(N(CCC)CC21CCNCC2)=O

計算された属性

  • せいみつぶんしりょう: 198.136827821g/mol
  • どういたいしつりょう: 198.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1154669-10.0g
3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
77211-52-0
10g
$4236.0 2023-06-09
Enamine
EN300-1154669-0.1g
3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
77211-52-0
0.1g
$867.0 2023-06-09
Enamine
EN300-1154669-2.5g
3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
77211-52-0
2.5g
$1931.0 2023-06-09
Enamine
EN300-1154669-0.25g
3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
77211-52-0
0.25g
$906.0 2023-06-09
Enamine
EN300-1154669-5.0g
3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
77211-52-0
5g
$2858.0 2023-06-09
Enamine
EN300-1154669-0.5g
3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
77211-52-0
0.5g
$946.0 2023-06-09
Enamine
EN300-1154669-0.05g
3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
77211-52-0
0.05g
$827.0 2023-06-09
Enamine
EN300-1154669-1.0g
3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
77211-52-0
1g
$986.0 2023-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2040979-1g
3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
77211-52-0 97%
1g
¥6360.00 2024-07-28

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one 関連文献

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-oneに関する追加情報

Introduction to 3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS No. 77211-52-0)

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 77211-52-0, belongs to a class of spirocyclic oxazolidinones, which are known for their versatile applications in drug design and development. The presence of both oxygen and nitrogen atoms in its ring system contributes to its complex reactivity and binding properties, making it a promising candidate for further exploration.

The molecular structure of 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one consists of a spirocyclic core formed by the fusion of an oxazolidinone ring with a decane backbone. The propyl substituent at the 3-position introduces additional conformational flexibility, which can influence its interactions with biological targets. This structural motif has been extensively studied for its potential in modulating enzyme activity and receptor binding, particularly in the context of inflammation and metabolic disorders.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one with high precision. Molecular docking studies have revealed that this compound can interact with various biological targets, including kinases and proteases, which are key players in cellular signaling pathways. These interactions suggest that 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one may have therapeutic potential in treating conditions such as cancer and neurodegenerative diseases.

In addition to its structural complexity, 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one exhibits interesting chemical properties that make it suitable for further derivatization. The oxazolidinone ring can undergo various transformations, including nucleophilic substitution and ring-opening reactions, which can be exploited to generate novel analogs with enhanced biological activity. These synthetic strategies have been employed to develop libraries of spirocyclic oxazolidinones for high-throughput screening, providing a rapid and efficient approach to identifying lead compounds.

The pharmacological profile of 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been investigated in several preclinical studies. Initial findings suggest that this compound demonstrates moderate efficacy in inhibiting the activity of inflammatory mediators and modulating immune responses. These effects are attributed to its ability to interact with specific enzymes and receptors involved in the inflammatory cascade. Further research is ongoing to elucidate the precise mechanisms of action and optimize the pharmacological properties of this compound.

The synthesis of 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the spirocyclic core through cyclocondensation reactions, followed by functional group modifications to introduce the propyl substituent and other desired groups. Advances in synthetic methodologies have facilitated the preparation of this compound on a larger scale, making it more accessible for further investigation.

The potential applications of 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one extend beyond its use as an intermediate in drug development. Its unique structural features make it a valuable tool for studying molecular recognition processes and designing new ligands for therapeutic purposes. Additionally, the compound's ability to undergo various chemical transformations opens up possibilities for developing new synthetic strategies and methodologies in organic chemistry.

As research in medicinal chemistry continues to evolve, compounds like 3-propyl-1-oxa - 3 , 8 - diazaspiro [ 4 . 5 ] decan - 2 - one will play an increasingly important role in discovering novel therapeutics. The combination of computational modeling, synthetic chemistry, and pharmacological studies will be essential in unlocking the full potential of this class of spirocyclic oxazolidinones. Future investigations should focus on refining synthetic routes, exploring new derivatives, and evaluating their biological activity in vitro and in vivo.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD